GSK4112 is a synthetic compound that acts as an agonist for the nuclear receptor Rev-erbα, which plays a significant role in various physiological processes, including circadian rhythms, metabolism, and gene expression regulation. Originally developed by GlaxoSmithKline, GSK4112 has been utilized extensively in research to probe the functions of Rev-erbα in cellular and molecular biology contexts.
GSK4112 is classified as a small molecule chemical probe. It specifically targets the Rev-erbα receptor, which is part of the nuclear receptor superfamily. This compound is known for its ability to modulate transcriptional activity by influencing the binding of corepressors to Rev-erbα, thereby regulating gene expression associated with circadian rhythms and metabolic processes.
The synthesis of GSK4112 involves several steps that utilize organic chemistry techniques. One of the initial methods described includes the reaction of 5-nitrothiophenecarboxylic acid with appropriate amines to yield amide derivatives. The synthesis process requires careful control of reaction conditions to ensure high yields and purity of the final product.
The compound's synthesis has been documented in various studies, showcasing its development from initial screening assays to optimized synthetic routes that enhance its potency and efficacy as a Rev-erbα agonist .
GSK4112's molecular structure can be characterized by its distinct chemical formula and configuration, which allows it to effectively bind to the ligand-binding domain of Rev-erbα. The compound’s structure has been elucidated through X-ray crystallography and NMR spectroscopy techniques, revealing specific interactions with amino acid residues within the receptor.
The molecular formula of GSK4112 is CHNOS, indicating the presence of nitrogen, oxygen, sulfur, and carbon atoms arranged in a specific configuration that facilitates its biological activity .
GSK4112 undergoes various chemical reactions that are pivotal for its activity as a Rev-erbα agonist. For instance, upon binding to Rev-erbα, it promotes the recruitment of nuclear co-repressors, which are essential for mediating transcriptional repression. This interaction is critical for modulating gene expression related to metabolic pathways and circadian rhythms.
The compound's reactivity can also be influenced by environmental factors such as pH and temperature, which may affect its stability and binding affinity .
GSK4112 functions primarily by binding to the ligand-binding domain of Rev-erbα. This binding induces a conformational change in the receptor that enhances its affinity for corepressors like nuclear receptor corepressor (NCoR). The recruitment of these corepressors leads to the repression of target genes involved in circadian regulation and metabolism.
Research indicates that GSK4112 effectively modulates gene expression patterns in various cell types, demonstrating its potential as a tool for studying circadian biology . The agonistic action of GSK4112 on Rev-erbα results in altered cellular responses that can be quantitatively measured through assays such as luciferase reporter systems.
GSK4112 exhibits several notable physical and chemical properties:
These properties are crucial for its application in biological assays where solubility and stability can significantly impact experimental outcomes .
GSK4112 has been widely applied in scientific research due to its specificity for Rev-erbα. Its applications include:
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.: 179461-46-2
CAS No.: 27545-53-5
CAS No.: 16079-52-0